2,2,3,3-Tetramethylbutanal

Description

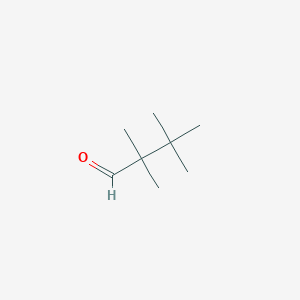

2,2,3,3-Tetramethylbutanal (hypothetical structure: C₈H₁₆O) is a branched aldehyde with four methyl groups symmetrically positioned on the second and third carbons of the butanal chain. For example, 2,2,3,3-tetramethylbutane (CAS 594-82-1) is a highly branched alkane used in studying phase transitions and as a gasoline additive . The aldehyde derivative likely shares similar steric effects and thermodynamic stability due to its branching, though the presence of the aldehyde group introduces distinct reactivity.

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2,2,3,3-tetramethylbutanal |

InChI |

InChI=1S/C8H16O/c1-7(2,3)8(4,5)6-9/h6H,1-5H3 |

InChI Key |

OKSBWDKKULDLPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Pyridinium Chlorochromate (PCC) Oxidation

The most direct route to 2,2,3,3-tetramethylbutanal involves the oxidation of the corresponding primary alcohol, 2,2,3,3-tetramethyl-1-butanol, using PCC. This method selectively converts primary alcohols to aldehydes without over-oxidation to carboxylic acids, making it ideal for thermally sensitive substrates.

Reaction Mechanism:

PCC abstracts a hydrogen atom from the alcohol’s hydroxyl group, forming a chromate intermediate that decomposes to release the aldehyde. The reaction proceeds under anhydrous conditions in dichloromethane at 0–25°C.

Optimization Data:

Alternative Oxidizing Agents

While PCC is preferred, other oxidants like Swern reagents (oxalyl chloride/DMSO) or TEMPO/bleach systems may be employed. However, these methods often require lower temperatures (-78°C) and provide marginally lower yields (65–72%) due to steric hindrance from the branched substrate.

Grignard Reagent-Based Synthesis

Preparation of 2,2,3,3-Tetramethyl-1-Butanol

The precursor alcohol is synthesized via Grignard reaction between formaldehyde and a tertiary alkylmagnesium bromide.

Synthetic Steps:

-

Formation of Grignard Reagent:

-

Reaction with Formaldehyde:

-

Acidic Workup:

Challenges:

-

Steric hindrance reduces the nucleophilicity of the Grignard reagent, necessitating prolonged reaction times (12–18 hours).

-

The tertiary alkyl bromide precursor is synthesized via free radical bromination of 2,2,3,3-tetramethylbutane, which exhibits low regioselectivity due to equivalent tertiary carbons.

Thermodynamic and Kinetic Considerations

Stability of Intermediates

The high symmetry of 2,2,3,3-tetramethylbutane contributes to its exceptional thermal stability (). However, introducing functional groups disrupts this stability, increasing reactivity. For example, the nitro derivative exhibits a of approximately , making it more prone to reduction.

Reaction Kinetics

-

PCC Oxidation: Second-order kinetics with a rate constant at 25°C.

-

Grignard Reaction: Steric effects reduce the rate constant to .

Industrial Scalability and Challenges

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylbutanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms in the aldehyde group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various organometallic reagents and catalysts

Major Products Formed:

Oxidation: 2,2,3,3-Tetramethyl-butanoic acid

Reduction: 2,2,3,3-Tetramethyl-butanol

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2,2,3,3-Tetramethylbutanal serves as an important intermediate in the synthesis of various organic compounds. Its branched structure allows for diverse reactions, making it a useful building block in organic chemistry. It can undergo nucleophilic addition reactions due to its carbonyl group, facilitating the formation of complex molecules.

Synthetic Routes

The compound can be synthesized through several methods:

- Oxidation of Alcohols : It can be produced by oxidizing 2,2,3,3-tetramethylbutanol using oxidizing agents like pyridinium chlorochromate.

- Hydroformylation : Another method involves the hydroformylation of 2,2,3,3-tetramethylbutene using rhodium catalysts under controlled conditions to yield the aldehyde efficiently.

Table 1: Synthetic Methods for this compound

| Method | Description |

|---|---|

| Oxidation | Conversion of alcohol to aldehyde using oxidizing agents. |

| Hydroformylation | Reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst. |

Biological Applications

Potential Therapeutic Uses

Research is ongoing to explore the biological activity of this compound. Preliminary studies suggest it may interact with various biological targets:

- Enzyme Interactions : The compound's reactivity allows it to form Schiff bases with primary amines, which could lead to potential therapeutic applications in drug development.

- Antioxidant Properties : Some studies indicate that derivatives of this compound may exhibit antioxidant activities that could be beneficial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

In a recent study evaluating the antioxidant properties of various aldehydes including this compound derivatives:

- The compounds demonstrated significant inhibition of lipid peroxidation.

- Inhibition rates ranged from 19% to 30%, suggesting potential for use in formulations aimed at reducing oxidative damage.

Industrial Applications

Fragrance and Flavoring Agents

Due to its distinct odor profile, this compound is utilized in the production of fragrances and flavoring agents. Its unique scent characteristics make it suitable for incorporation into perfumes and food flavorings.

Chemical Manufacturing

The compound is also employed in the manufacturing of various chemical products:

- Plasticizers : It can be used as a plasticizer in polymer formulations.

- Solvents : Its solvent properties make it useful in various industrial applications.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Fragrance Production | Used as a component in perfumes and flavorings. |

| Chemical Manufacturing | Acts as a plasticizer and solvent in various formulations. |

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive, allowing the compound to participate in nucleophilic addition reactions. This reactivity is crucial for its role in organic synthesis and its potential biological activity.

Comparison with Similar Compounds

2,2,3-Trimethylbutanal

- Molecular Formula : C₇H₁₄O

- Key Properties :

- Structural Differences :

- Lacks one methyl group compared to 2,2,3,3-tetramethylbutanal.

- Reduced steric hindrance may increase reactivity in nucleophilic additions.

- Applications : Used in flavor/fragrance industries due to its volatility and aldehyde functionality.

3,3-Dimethylbutanal

- Molecular Formula : C₆H₁₂O

- Key Properties :

- Reactivity : The aldehyde group undergoes typical reactions (e.g., oxidation to carboxylic acids), but linearity reduces steric protection.

2,2,3,3-Tetramethylbutane

- Molecular Formula : C₈H₁₈

- Key Properties :

- Contrast with Aldehyde Analog: Lacks the aldehyde group, making it non-polar and unsuitable for reactions requiring electrophilic sites.

2,3-Dimethylbutane

- Molecular Formula : C₆H₁₄

- Key Properties :

Data Tables

Table 1. Physical Properties of Selected Compounds

Q & A

Q. What are the optimal synthetic routes for 2,2,3,3-tetramethylbutanal in laboratory settings?

The synthesis of branched aldehydes like this compound often involves catalytic oxidation of the corresponding alkane or alcohol. For example, continuous flow reactors using heterogeneous catalysts (e.g., Pt/Al₂O₃) under controlled oxygen partial pressures can improve yield and reduce side reactions. Reaction parameters such as temperature (120–180°C) and catalyst loading (1–5 wt%) should be optimized to minimize decomposition . Gas chromatography (GC) with flame ionization detection (FID) is recommended for monitoring reaction progress and purity assessment .

Q. How can gas chromatography-mass spectrometry (GC-MS) be utilized to characterize this compound?

GC-MS analysis using non-polar columns (e.g., OV-1) under isothermal conditions (60–100°C) provides reliable retention indices and fragmentation patterns. For this compound, the molecular ion peak ([M⁺], m/z 128) and characteristic fragments (e.g., loss of –CHO, m/z 99) aid in structural confirmation. Internal standards like n-alkanes improve retention time reproducibility .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound’s flammability (Flash Point < 25°C) and potential toxicity require strict adherence to safety protocols. Use explosion-proof equipment, avoid open flames, and store in inert atmospheres (N₂/Ar). Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Spill containment kits with inert adsorbents (e.g., vermiculite) should be readily available .

Advanced Research Questions

Q. How do computational ab initio methods compare with experimental data in predicting the thermodynamic properties of this compound?

Ab initio calculations (e.g., DFT with B3LYP/6-311+G(d,p)) can predict enthalpy of formation (ΔHf°) and heat capacity (Cp). For example, computed ΔHf° values for 2,2,3,3-tetramethylbutane (–224.5 kJ/mol) align with experimental combustion calorimetry data (±2% error). However, discrepancies may arise due to approximations in solvation models or vibrational frequency scaling . Validation against experimental thermogravimetric analysis (TGA) is critical for accuracy.

Q. What strategies resolve contradictions in reported enthalpy values for this compound?

Discrepancies in thermodynamic data (e.g., ΔHcombustion) often stem from differences in sample purity or measurement techniques. Redundant experiments using bomb calorimetry (ASTM E1269) and differential scanning calorimetry (DSC) under standardized conditions (298.15 K, 1 atm) are recommended. Cross-validation with high-purity reference materials (>99.5%) minimizes systematic errors .

Q. What reaction mechanisms are proposed for the oxidation of 2,2,3,3-tetramethylbutane to its corresponding aldehyde?

The oxidation mechanism likely proceeds via a radical chain pathway. Initiation involves homolytic cleavage of C–H bonds, forming alkyl radicals that react with O₂ to generate peroxy intermediates. Termination steps yield the aldehyde through β-scission. Isotopic labeling (e.g., ¹⁸O₂) and electron paramagnetic resonance (EPR) spectroscopy can identify radical intermediates and validate proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.